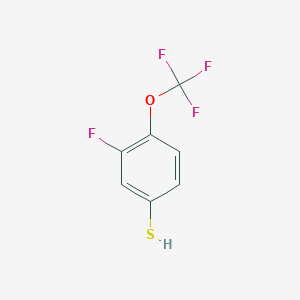

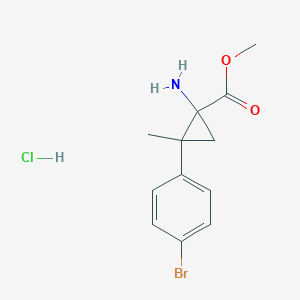

![molecular formula C18H13N3O3 B2611388 N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide CAS No. 921143-16-0](/img/structure/B2611388.png)

N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . This type of ring system is also known as azoximes, oxybiazole, biozole, diazoxole, furadiazole, and furoxans . The 1,2,4-oxadiazole ring is a key template for the development of new therapeutic agents due to its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds, such as 1,2,4-oxadiazoles, has gained momentum due to their versatility in drug discovery . The oxadiazole ring is derived from furan by replacing two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .

Molecular Structure Analysis

The molecular structure of “N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide” is characterized by the presence of a 1,2,4-oxadiazole ring. This ring is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . The oxadiazole ring is derived from furan by the replacement of two methylene groups with two nitrogen atoms .

Applications De Recherche Scientifique

Anticancer Activity

Oxadiazoles, such as the compound , have been recognized for their potential as anticancer agents. They have been evaluated against various cancer cell lines, showing promise due to their ability to inhibit cell proliferation. For instance, certain oxadiazole derivatives have demonstrated in vitro anticancer activities with IC50 values in the range of 112.6 µg/ml and 126.7 µg/ml against the MCF-7 and KB cell lines . This suggests that our compound could be explored further for its efficacy in cancer treatment protocols.

Antimicrobial and Antibacterial Properties

The oxadiazole core is known for its broad spectrum of biological activities, including antimicrobial and antibacterial effects. Research has shown that oxadiazole derivatives can exhibit moderate nematocidal activity against plant pathogens and strong antibacterial effects on certain bacterial strains . This indicates that the compound could be a candidate for developing new antibacterial agents, especially in agricultural settings to protect crops from bacterial diseases.

Antifungal Applications

In addition to antibacterial properties, oxadiazole derivatives have been reported to possess antifungal activities. They can be effective against fungi like Rhizoctonia solani , which is a significant threat to agriculture. The compound’s potential in controlling fungal infections in crops could lead to its use in creating fungicides that ensure crop safety and food security .

Analgesic and Anti-inflammatory Effects

Compounds containing the oxadiazole moiety have been associated with analgesic and anti-inflammatory properties. This makes them valuable in the development of new pain relief medications and anti-inflammatory drugs. Their efficacy in reducing pain and inflammation could be harnessed to treat a variety of conditions, from acute injuries to chronic diseases .

Antidiabetic Potential

The oxadiazole nucleus has been identified as having antidiabetic properties. This suggests that derivatives of our compound could be explored for their utility in managing blood sugar levels and treating diabetes. The development of antidiabetic drugs from oxadiazole derivatives could provide new avenues for diabetes care .

Enzyme Inhibition

Oxadiazole derivatives have been studied for their role as enzyme inhibitors. They have shown potential in inhibiting enzymes like tyrosinase and cathepsin K, which are involved in various physiological processes. This property could be utilized in designing drugs that target specific enzymes for therapeutic purposes .

Orientations Futures

The future directions for “N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . The development of new synthetic routes and the design of new chemical entities based on the oxadiazole scaffold could also be areas of future research .

Mécanisme D'action

Target of Action

It is known that 1,2,4-oxadiazole derivatives, which include this compound, exhibit a broad spectrum of biological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.

Mode of Action

It is known that 1,2,4-oxadiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazole derivatives , it is likely that this compound affects multiple pathways. The downstream effects of these pathway alterations would depend on the specific targets and mode of action of this compound.

Result of Action

It is known that 1,2,4-oxadiazole derivatives can exhibit a range of biological activities , suggesting that this compound could have various effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3/c22-17(15-10-13-8-4-5-9-14(13)23-15)19-11-16-20-18(24-21-16)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYBSUAWVXCHLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)CNC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

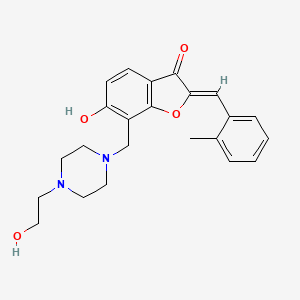

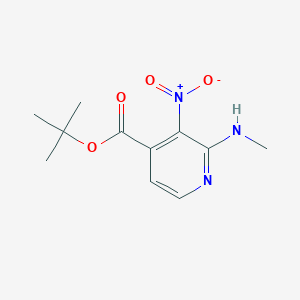

![N-[(2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine](/img/structure/B2611305.png)

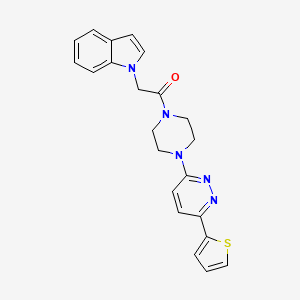

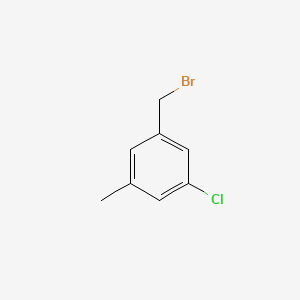

![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]acetamide](/img/structure/B2611306.png)

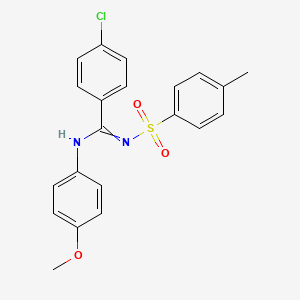

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2611311.png)

![1,2-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2611317.png)

![Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2611319.png)

![Methyl 1-[6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]piperidine-4-carboxylate](/img/structure/B2611326.png)

![1-{4-[2-(2,5-Dimethylphenoxy)propanoyl]piperazin-1-yl}but-2-yn-1-one](/img/structure/B2611327.png)